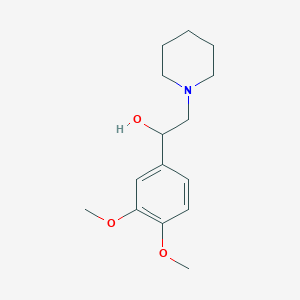

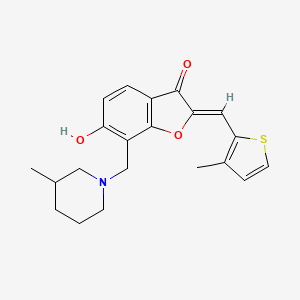

![molecular formula C13H17N3O2S B2974278 2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile CAS No. 241127-21-9](/img/structure/B2974278.png)

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile (2-TBS-2-MPH) is a novel organic compound that has recently been studied for its potential use in a variety of scientific applications. It is a highly reactive and versatile compound that has been studied for its ability to act as a synthetic intermediate in a variety of chemical reactions. It has also been studied for its use as a reagent in the synthesis of other compounds. In addition, 2-TBS-2-MPH has been studied for its potential use in biochemical and physiological applications, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Photochemistry Applications

Research on arylcycloalkylsulfonium salts, which share structural similarities with "2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile," has shown their potential as photoacid generators. The study by Sanramé et al. (2004) investigated the photochemistry of such compounds, revealing their efficiency in generating acid through photo-induced cleavage, which is crucial for resist formulations in lithography processes (Sanramé et al., 2004).

Polymer Synthesis and Modification

Compounds with tert-butylsulfonyl groups have been utilized in the synthesis of novel polymers. For example, tert-Butylsulfonylmethyllithium, derived from tert-butyl methyl sulfone, demonstrates its role as a methylene-transfer reagent towards olefins, showcasing its utility in polymer chemistry as highlighted by Gai et al. (1991) (Gai, Julia, & Verpeaux, 1991).

Electrochemical Applications

The electrochemical behavior of compounds containing tert-butylsulfonyl groups and their analogs has been the subject of investigations, demonstrating their potential in electrochemical applications. Chambers et al. (1978) explored the electrochemical reductions of ethoxysulfonium ions, providing insights into the mechanisms and products of these reactions (Chambers, Maupin, & Liao, 1978).

High-Voltage Electrolyte Additives

(Phenylsulfonyl)acetonitrile, related to the compound , has been investigated as a high-voltage additive for lithium-ion batteries. Deng et al. (2019) found that it could improve the performance of LiCoO2 cathodes, indicating its potential as a solid electrolyte interface (SEI) film-forming additive to enhance battery efficiency (Deng et al., 2019).

properties

IUPAC Name |

(1E)-1-tert-butylsulfonyl-N-(3-methylanilino)methanimidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-10-6-5-7-11(8-10)15-16-12(9-14)19(17,18)13(2,3)4/h5-8,15H,1-4H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXIQTDAEQFUFS-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NN=C(C#N)S(=O)(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N/N=C(\C#N)/S(=O)(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B2974195.png)

![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)

![methyl 4-((2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2974202.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2974203.png)

![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(morpholinosulfonyl)furan-2-carboxamide](/img/structure/B2974215.png)

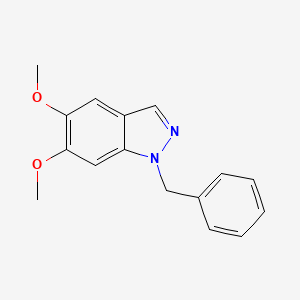

![5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2974218.png)